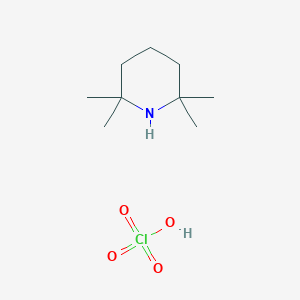
C23H15Cl2FN2O4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a complex organic molecule that features a combination of aromatic rings, halogen substituents, and functional groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione involves multiple steps, typically starting with the preparation of the core pyrrolidine-2,3-dione structure. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and reproducibility in industrial settings .
化学反应分析
Types of Reactions
The compound (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols .
科学研究应用
The compound (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine-2,3-dione derivatives and halogenated aromatic compounds. Examples include:
- (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-chlorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione
- (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-bromophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione .
Uniqueness
The uniqueness of (4E)-4-[(3,5-dichloro-4-methoxyphenyl)(hydroxy)methylidene]-1-(3-fluorophenyl)-5-(pyridin-2-yl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and halogen substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C23H15Cl2FN2O4 |
|---|---|
分子量 |
473.3 g/mol |
IUPAC 名称 |
3-(3,5-dichloro-2-hydroxyphenyl)-5-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H15Cl2FN2O4/c24-12-10-16(20(29)17(25)11-12)19-18-21(32-28(19)15-4-2-1-3-5-15)23(31)27(22(18)30)14-8-6-13(26)7-9-14/h1-11,18-19,21,29H |
InChI 键 |
GOSURHXZEBZUIP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=C(C(=CC(=C5)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


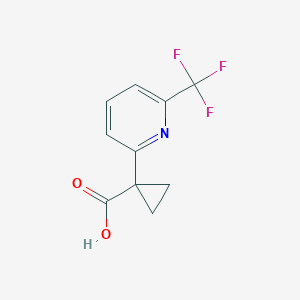
![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine](/img/structure/B12623989.png)
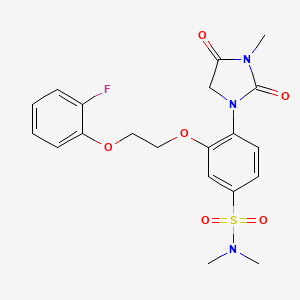

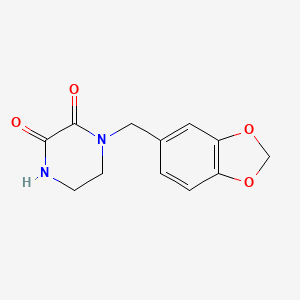
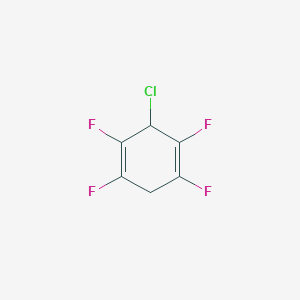
![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)
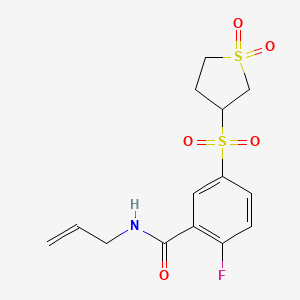
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)
![3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile](/img/structure/B12624039.png)

